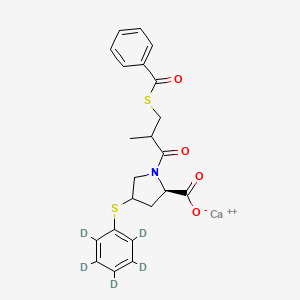
Prostaglandin D1 Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The prostaglandin D1 (PGD1) Quant-PAK has been designed for the convenient, precise quantification of PGD1 by GC- or LC-MS. It includes a 50 µg vial of PGD1-d4 and a precisely weighed vial of unlabeled PGD1, with the precise weight indicated on the vial. This unlabeled PGD1 can be used to quantify the PGD1-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
Role in Cancer Cell Growth
Prostaglandin D1 plays a role in cancer cell growth regulation. For instance, Prostaglandin A2 (PGA2), a related compound, causes growth arrest in cancer cell lines, including non-small-cell lung carcinoma. This effect is mediated by decreased cyclin D1 expression, which is achieved by destabilizing cyclin D1 mRNA. The mechanism involves specific protein binding to the cyclin D1 mRNA, leading to its degradation (Lin et al., 2000).
Inflammatory and Cardiovascular Systems
Prostaglandin D1 and its precursors, such as dihomogammalinolenic acid (DGLA), are found in significant amounts in humans. They have notable effects on the cardiovascular system and inflammation. However, the therapeutic use of PGE1, a related compound, is limited due to its short life in the body. Administering precursors like DGLA and gamma-linolenic acid (GLA) could yield better clinical results (Horrobin Df, 1988).
Role in Asthma and Allergic Rhinitis
Prostaglandin D2, closely related to Prostaglandin D1, is significant in asthma and allergic rhinitis (AR). Variants in the prostaglandin D2 receptor gene (PTGDR) have been associated with asthma susceptibility. However, in clinical studies, the DP1 antagonist laropiprant did not show efficacy in treating asthma or AR patients, and variations in PTGDR were not related to treatment response or asthma severity (Philip et al., 2009).
Ophthalmic Applications
In the eye, prostaglandins, including PGD2, play roles in inflammation, pain modulation, allergies, and bone formation. Prostaglandin analogues are primary medications for glaucoma treatment, lowering intraocular pressure, a major risk factor for the disease. Research is ongoing to harness other prostaglandin receptors for glaucoma treatment (Doucette & Walter, 2017).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;[4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridin-3-yl]methanol](/img/structure/B1152022.png)
![Disodium;6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridine-3-carboxylate](/img/structure/B1152025.png)
![(3R)-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B1152026.png)
